3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
“3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Attachment of the Chlorobenzyl and Phenyl Groups: The chlorobenzyl and phenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and chlorobenzyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or the quinazoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, quinazoline derivatives have been studied for their potential as enzyme inhibitors, particularly targeting kinases involved in cancer cell proliferation.
Medicine
In medicinal chemistry, this compound may be explored for its potential anticancer, antiviral, and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of “3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorobenzyl)-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine-2,5-dione
- 2-(2-chlorobenzyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)benzimidazole
Uniqueness
Compared to similar compounds, “3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” may exhibit unique biological activities due to the specific arrangement of its functional groups. Its quinazoline core, combined with the oxadiazole ring, provides a distinct scaffold for interaction with biological targets.
Properties
Molecular Formula |
C23H15ClN4O3 |
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Molecular Weight |
430.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15ClN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30) |
InChI Key |
YYKXMOQNPICLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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